4-Chlorophenyl 4-guanidinobenzoate
Description
Foundational Context of Guanidinobenzoate Chemistry in Biomedical Research
The guanidinobenzoate scaffold is a cornerstone in biomedical research, primarily recognized for its role in the design of enzyme inhibitors. The core structure features a guanidino group, which is a key functional element in numerous biologically active compounds. ontosight.ai This group's positive charge at physiological pH allows it to mimic the side chains of amino acids like arginine and lysine, enabling it to interact with the active sites of specific enzymes, particularly proteases. nih.gov
Guanidinobenzoate derivatives are widely investigated as inhibitors of serine proteases, such as trypsin and enteropeptidase. nih.govmedchemexpress.comforlabs.co.uk For instance, compounds like 4-Nitrophenyl 4-guanidinobenzoate are used as substrates to study enzyme activity and kinetics. forlabs.co.uksigmaaldrich.com The interaction often involves the formation of a stable acyl-enzyme complex, which can be a reversible covalent bond, effectively blocking the enzyme's catalytic function. nih.gov Beyond enzyme inhibition, the guanidinium (B1211019) moiety is explored for its potential in developing kinase inhibitors for anticancer applications and for its antimicrobial properties. ontosight.ainih.gov The versatility of the guanidinobenzoate backbone makes it a valuable building block for synthesizing more complex molecules with potential therapeutic properties. ontosight.ai
Strategic Importance of 4-Chlorophenyl 4-Guanidinobenzoate in Contemporary Medicinal Chemistry and Chemical Biology
This compound stands out as a significant compound within the broader class of guanidinobenzoates due to the strategic inclusion of a 4-chlorophenyl group. This halogenated phenyl ring is a common and impactful feature in medicinal chemistry, often introduced to enhance a molecule's therapeutic potential. ontosight.ai The presence of the chlorine atom can influence the compound's stability, reactivity, and pharmacokinetic profile. chemimpex.com The 4-chlorophenyl group can modulate the electronic properties of the molecule and is known to interact with various biological targets, including enzymes and proteins, potentially leading to enhanced biological activity. chemimpex.comontosight.ai
The strategic importance of this compound lies in its function as a lead compound or a key intermediate in the development of targeted therapies. chemimpex.comsolubilityofthings.com While the guanidinobenzoate portion of the molecule provides the core functionality for enzyme inhibition, the 4-chlorophenyl moiety allows for fine-tuning of its chemical properties. chemimpex.comontosight.ai This makes the compound a valuable tool for researchers exploring cellular pathways and designing novel drugs, particularly in fields like oncology and agricultural chemistry. chemimpex.com Its structure serves as a foundation for creating derivatives with improved efficacy and specificity, highlighting its relevance in the ongoing search for innovative solutions to complex health challenges. chemimpex.comnih.gov
Interactive Data Table of Related Guanidinobenzoate Compounds
The following table provides data for several guanidinobenzoate derivatives that are structurally related to this compound, illustrating the chemical context of this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Nitrophenyl 4-guanidinobenzoate hydrochloride | C₁₄H₁₂N₄O₄ · HCl | 336.73 | 19135-17-2 sigmaaldrich.com |
| 4'-Carbomethoxyphenyl 4-guanidinobenzoate | C₁₆H₁₅N₃O₄ | 313.31 | 99450-77-8 nih.gov |
| 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride | C₁₈H₁₅N₃O₄ · HCl | 373.79 | 34197-46-1 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-7-12(8-4-10)20-13(19)9-1-5-11(6-2-9)18-14(16)17/h1-8H,(H4,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHUYPNNVQELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Mechanisms and Biological Activity Profiles of 4 Chlorophenyl 4 Guanidinobenzoate and Analogues
Mechanistic Characterization of Enzyme Inhibition
Inhibition Kinetics and Binding Modes with Human Acrosin
Aryl 4-guanidinobenzoates have been identified as potent inhibitors of human acrosin, a serine protease crucial for fertilization. nih.gov The inhibitory activity of these compounds, including 4-Chlorophenyl 4-guanidinobenzoate, varies significantly, with differences of up to three orders of magnitude observed between the most and least effective inhibitors within this class. nih.gov These compounds generally exhibit limited specificity between acrosin and the structurally similar enzyme trypsin. nih.gov
The primary mechanism of inhibition involves the formation of a stable acyl-enzyme complex. The guanidinobenzoate moiety acts as a quasi-substrate for the enzyme. nih.gov The positively charged guanidinium (B1211019) group is directed into the S1 specificity pocket of the enzyme, where it forms an ionic bond with a conserved aspartic acid residue. This interaction is followed by the acylation of the active site serine residue, resulting in a stable, inactive enzyme complex. nih.gov This transient inhibition is highly effective, particularly against trypsin-like enzymes. nih.gov
Studies on related compounds like 4'-acetamidophenyl 4-guanidinobenzoate (AGB) have shown that these inhibitors can rapidly interact with spermatozoa to inhibit their proteolytic activity, which is primarily attributed to the inhibition of acrosin. nih.govnih.gov
Table 1: Inhibition Data for Selected Guanidinobenzoate Derivatives
| Compound | Target Enzyme | Inhibition Noted |
|---|---|---|
| Aryl 4-guanidinobenzoates | Human Acrosin, Human Pancreatic Trypsin | Potent inhibitors with little specificity between the two enzymes. nih.gov |
| [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate (E-3123) | Trypsin, Thrombin, Kallikrein | Most potent against trypsin through the formation of a stable acyl-enzyme. nih.gov |
Time-Dependent and Covalent Inhibition of Enteropeptidase
Recent research has highlighted that 4-guanidinobenzoate derivatives act as time-dependent, reversible covalent inhibitors of enteropeptidase, a serine protease located in the duodenal brush border. nih.gov This inhibition is crucial as enteropeptidase plays a role in protein digestion, and its inhibition is a target for treating obesity. nih.gov
The mechanism involves the formation of an acyl-enzyme complex with the catalytic serine (Ser971) of enteropeptidase. nih.gov The stability of this complex, and thus the duration of inhibition, is a key factor in the pharmacological activity of these compounds. nih.gov The interaction is further stabilized by an ionic bond between the guanidinyl group of the inhibitor and an aspartic acid residue in the S1 pocket of the enzyme. nih.gov The time-dependent nature of the inhibition signifies that the inhibitory effect increases with the duration of exposure of the enzyme to the inhibitor. nih.gov
Broader Spectrum Serine Protease Modulation
The inhibitory activity of 4-guanidinobenzoate derivatives extends beyond acrosin and enteropeptidase to a broader range of trypsin-like serine proteases. nih.gov For instance, the analogue E-3123 has been shown to inhibit trypsin, thrombin, and kallikrein. nih.gov The potency of inhibition varies among these enzymes, with E-3123 being most effective against trypsin due to the formation of an exceedingly stable acyl-enzyme complex. nih.gov
This broad-spectrum activity is a characteristic feature of this class of inhibitors, stemming from the conserved nature of the active site among trypsin-like serine proteases. The guanidino group effectively targets the S1 pocket, which typically contains an acidic residue (aspartate or glutamate) that recognizes basic amino acid side chains like arginine and lysine. While effective, this can also lead to off-target effects, a consideration in the development of more specific inhibitors. nih.gov
Receptor Ligand Interactions and Functional Consequences
Antagonistic Activity against Retinoid X Receptor Alpha (RXRα)
Beyond enzyme inhibition, certain complex chemical structures, though not directly this compound itself, have been shown to interact with nuclear receptors. For example, analogues of 4-carboxyphenylglycine have demonstrated antagonistic properties at group I metabotropic glutamate (B1630785) receptors. nih.gov While this illustrates the potential for related small molecules to act on receptors, specific data on this compound as an RXRα antagonist is not prominently available in the searched literature. The exploration of phenylglycine analogues as receptor antagonists suggests that specific structural features are required for high-affinity binding and antagonism. nih.gov For instance, at mGlu1α receptors, small aliphatic groups at the α-position are favored for antagonist activity. nih.gov
Transcriptional Regulation Mediated by RXRα Ligand Engagement
The functional consequence of a ligand binding to a nuclear receptor like RXRα is the modulation of gene transcription. When an antagonist binds to RXRα, it prevents the conformational changes necessary for the recruitment of coactivators, thereby repressing the transcription of target genes. The specific genes and pathways regulated by such interactions are diverse and depend on the cellular context and the presence of other nuclear receptor partners. While the principle of transcriptional regulation by RXRα ligands is well-established, specific studies detailing the transcriptional consequences of this compound binding to RXRα were not found in the provided search results.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4'-nitrophenyl 4-guanidinobenzoate (NPGB) |
| 4'-acetamidophenyl 4-guanidinobenzoate (AGB) |
| [4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate]methanesulfonate (E-3123) |
| 4-carboxyphenylglycine (4-CPG) |
| (S)-4-carboxyphenylglycine ((S)-4-CPG) |
| (S)-MCPG |
| alpha-cyclopropyl-4-CPG |
| (S)-3,5-dihydroxyphenylglycine (DHPG) |
| Nonoxynol-9 |
| Nα-p-tosyl-L-lysine chloro methyl ketone (TLCK) |
Investigation of Downstream Cellular Phenotypes
The introduction of this compound and its analogues into a biological system initiates a cascade of cellular events. As serine protease inhibitors, these compounds can profoundly influence cellular fate, particularly in malignant cells, which often exhibit a dependency on specific proteolytic activities for their survival and proliferation. The subsequent investigation delves into the specific downstream cellular phenotypes observed following treatment, focusing on the induction of programmed cell death and the disruption of cellular energy regulation.
Apoptotic Pathways Triggered in Malignant Cell Lines
The ability of this compound analogues to induce apoptosis, or programmed cell death, is a cornerstone of their potential anti-cancer activity. This process is not random but is executed through highly regulated signaling pathways. Research on analogues such as Nafamostat Mesylate (NM), a synthetic serine protease inhibitor with the same guanidinobenzoate functional group, has provided significant insight into these mechanisms. These compounds trigger apoptosis by interfering with key survival pathways that are often dysregulated in cancer cells. nih.gov
A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In many cancers, NF-κB is constitutively active, promoting cell survival by transcribing anti-apoptotic genes. Guanidinobenzoate analogues have been shown to prevent the activation of NF-κB. spandidos-publications.com They achieve this by suppressing the phosphorylation and subsequent degradation of its inhibitor, IκBα. spandidos-publications.com With IκBα remaining active, NF-κB is sequestered in the cytoplasm, unable to initiate the transcription of survival genes, thereby tipping the cellular balance towards apoptosis. nih.govspandidos-publications.com
The initiation of apoptosis by these compounds proceeds through the activation of caspases, which are the central executioners of the apoptotic program. Evidence points to the involvement of both initiator and effector caspases. For instance, treatment with Nafamostat Mesylate has been observed to trigger caspase-8-mediated apoptosis, which is characteristic of the extrinsic apoptotic pathway. spandidos-publications.com This is followed by the activation of downstream effector caspases, such as caspase-3 and caspase-9, and the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.gov The enhancement of apoptosis is also seen when these inhibitors are used in combination with conventional treatments like radiotherapy, suggesting a synergistic effect. nih.gov
Furthermore, some serine proteases are directly involved in caspase-independent cell death pathways. nih.gov By inhibiting a broad range of serine proteases, guanidinobenzoate compounds can modulate these alternative death pathways, ensuring cell death even when caspase-dependent mechanisms are compromised. nih.govnih.gov
Table 1: Apoptotic Mechanisms of Guanidinobenzoate Analogues in Malignant Cells
| Target Pathway/Molecule | Mechanism of Action | Consequence in Cancer Cells | Reference |
| NF-κB Signaling | Inhibition of IκBα phosphorylation and degradation. | Prevents nuclear translocation of NF-κB, downregulating anti-apoptotic gene expression. | nih.govspandidos-publications.com |
| Caspase Cascade | Activation of initiator caspase-8 and effector caspases-3 and -9. | Execution of the apoptotic program through cleavage of cellular substrates. | spandidos-publications.comnih.gov |
| PARP | Cleavage by activated caspase-3. | Inactivation of DNA repair mechanisms and facilitation of cellular disassembly. | nih.gov |
| Wnt/β-catenin Signaling | Inactivation via upregulation of inhibitors like ZNF24. | Sensitization of resistant cancer cells to other chemotherapeutic agents. | jst.go.jp |
Modulation of Cellular Bioenergetics and Metabolic Homeostasis
Malignant cells are characterized by profound alterations in their metabolism to fuel rapid proliferation and survival. This includes increased glucose uptake and glycolysis (the Warburg effect), as well as active mitochondrial respiration, creating a unique bioenergetic state that is both robust and vulnerable. nih.govfrontiersin.org While direct inhibition of metabolic enzymes by this compound has not been extensively documented, its analogues can significantly disrupt cellular bioenergetics and metabolic homeostasis by modulating the master regulatory signaling pathways that govern these processes.
The inhibition of serine proteases and the consequent disruption of signaling cascades like NF-κB have significant metabolic implications. nih.gov The NF-κB pathway, in addition to its role in survival, is a critical regulator of metabolism, controlling the expression of genes involved in both glycolysis and mitochondrial function. By suppressing NF-κB activity, guanidinobenzoate analogues can indirectly cripple the cancer cell's ability to manage its energy production, leading to a bioenergetic crisis. nih.govspandidos-publications.com This disruption of coordinated metabolic activity can deplete the cell of ATP and essential biosynthetic precursors required for survival.
Moreover, the induction of apoptosis is intrinsically linked to a collapse of metabolic homeostasis. Apoptotic signaling, once initiated, leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return. This event not only releases pro-apoptotic factors but also dissipates the mitochondrial membrane potential, halting mitochondrial ATP synthesis through oxidative phosphorylation (OXPHOS). nih.gov The cell is thus starved of its primary energy source, accelerating its demise. Some anticancer agents are known to directly inhibit complex I of the mitochondrial electron transport chain, which can be a mechanism for both inducing ROS and shutting down cellular respiration. manchester.ac.uk
The metabolic plasticity of cancer cells allows them to switch between energy pathways to survive stress. frontiersin.org However, the widespread cellular disruption caused by inhibiting key proteolytic and signaling hubs can overwhelm these adaptive capabilities. By triggering apoptosis and interfering with central metabolic regulators like NF-κB, this compound and its analogues can effectively dismantle the metabolic infrastructure that sustains malignant cells.
Table 2: Key Features of Cancer Bioenergetics as Potential Targets
| Bioenergetic Feature | Role in Cancer | Potential Impact of Guanidinobenzoate Analogues | Reference |
| Aerobic Glycolysis (Warburg Effect) | Provides ATP and biosynthetic precursors for rapid cell growth. | Indirectly suppressed via inhibition of master regulators like NF-κB. | nih.govfrontiersin.org |
| Mitochondrial Respiration (OXPHOS) | Major source of ATP in many cancer cells, fueling processes like drug efflux. | Halted as a downstream consequence of apoptosis-induced mitochondrial damage. | nih.govmetabolomicsworkbench.org |
| Metabolic Plasticity | Allows cancer cells to adapt to nutrient-poor environments and therapeutic stress. | Overwhelmed by the simultaneous disruption of survival signaling and induction of apoptosis. | frontiersin.orgnih.gov |
| Metabolic Homeostasis | The tightly regulated balance of nutrient uptake, energy production, and biosynthesis. | Disrupted through the inhibition of key signaling pathways (e.g., NF-κB) that control metabolic gene expression. | nih.govnih.gov |
Structure Activity Relationship Sar Paradigms for 4 Chlorophenyl 4 Guanidinobenzoate Analogs
Identification of Critical Pharmacophores and Structural Motifs
The specific arrangement of functional groups, known as pharmacophores, within a molecule is paramount to its interaction with biological targets. For analogs of 4-Chlorophenyl 4-guanidinobenzoate, the guanidine (B92328) group and the nature of the chemical linkage are critical determinants of efficacy.
Definitive Role of the Guanidine Group in Target Affinity
The guanidine group is a crucial pharmacophore for a wide range of biologically active molecules. Its ability to exist in a protonated state as a guanidinium (B1211019) ion allows it to form strong electrostatic and hydrogen bond interactions with target macromolecules like enzymes and receptors. researchgate.net This is particularly true for analogs of 4-guanidinobenzoate, where the guanidinyl group often interacts with negatively charged amino acid residues, such as aspartic acid, in the target's active site. nih.gov
Research on various guanidine-containing compounds highlights its importance in molecular recognition. researchgate.net For instance, in certain peptide analgesics, the distance between two positively charged guanidinium groups is a critical parameter for effective binding to the slow sodium channel NaV1.8. mdpi.com Similarly, the modification of natural products with a guanidine moiety has been shown to enhance their binding affinity to RNA targets. rsc.org This enhancement is attributed to the positive charge and hydrogen bond-donating capabilities of the guanidine group, which facilitate electrostatic interactions and the formation of hydrogen bonds. rsc.org
Significance of Ester and Amide Linkages in Potency and Stability
The linkage between the 4-guanidinobenzoyl and the 4-chlorophenyl moieties, typically an ester or an amide, significantly impacts the compound's potency and stability. While amides are generally more stable in plasma than their ester counterparts, this increased stability does not always translate to higher potency. nih.govacs.org
Positional and Electronic Effects of Substituents on Biological Efficacy
The nature and position of substituents on the aromatic rings of this compound analogs have a profound effect on their biological activity.
Influence of Para-Chlorophenyl Substitution on Target Interaction
The presence of a chlorine atom at the para-position of the phenyl ring is a key feature of the parent compound. Halogen atoms, like chlorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and electronic character. rsc.org This, in turn, can affect how the molecule interacts with its biological target.
Studies on other chlorinated compounds have shown that the position of the chlorine atom can be critical for activity. For example, in a series of quinolinone derivatives, the presence and position of a chlorophenyl group were important for their anti-hepatitis B virus activity. nih.gov Similarly, research on PARP-1 inhibitors demonstrated that the positional orientation of a chlorine substituent on a phenyl ring could significantly impact inhibitory potency, with the meta-position facilitating more favorable interactions than the para-position in that specific case. nih.gov The para-chlorophenyl group in this compound likely plays a crucial role in orienting the molecule within the target's binding site and may participate in specific hydrophobic or halogen bonding interactions.
Strategic Impact of Aryl and Heteroaryl Substitutions on Receptor Antagonism
Replacing the chlorophenyl group with other aryl or heteroaryl systems can dramatically alter the biological activity profile of 4-guanidinobenzoate analogs. These substitutions can modify the molecule's shape, size, and electronic distribution, leading to changes in receptor binding and functional activity.
For example, in the development of histamine (B1213489) H3 receptor antagonists, replacing a flexible carbon chain with a more rigid p-phenylene or 1,4-cyclohexylene group led to a significant decrease in H3R antagonistic activity but resulted in potent muscarinic M2R and M4R antagonists. nih.gov This highlights how seemingly small changes in the aryl scaffold can lead to a complete shift in receptor selectivity. The introduction of different aryl and heteroaryl moieties can introduce new interaction points with the receptor, such as pi-pi stacking or hydrogen bonds, which can either enhance or diminish antagonist activity depending on the specific receptor architecture. nih.gov
Stereochemical Considerations and Conformational Constraints in Analog Design
The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of different parts of the molecule (conformational constraints) are critical aspects of drug design. In the context of 4-guanidinobenzoate analogs, introducing stereocenters or rigidifying the structure can lead to more specific and potent interactions with the target.
By incorporating functional groups and stereochemistry adjacent to the key guanidinium group, it is possible to enhance target specificity and affinity. nih.gov For instance, the use of α-guanidino acids as arginine mimetics allows for the introduction of diverse functional groups and defined stereochemistry, which can dramatically affect target recognition. nih.gov NMR studies have shown that diastereomers of peptides containing such mimetics can be readily distinguished, indicating distinct three-dimensional structures that can lead to differential biological activities. nih.gov Constraining the conformation of the molecule, for example by introducing ring systems, can reduce the entropic penalty upon binding and pre-organize the molecule in a bioactive conformation, often leading to increased potency.
Advanced Research Methodologies for the Investigation of 4 Chlorophenyl 4 Guanidinobenzoate
Comprehensive Spectroscopic and Spectrometric Structural Characterization
The precise chemical structure of 4-Chlorophenyl 4-guanidinobenzoate is unequivocally established through a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the chlorophenyl and guanidinobenzoyl moieties. The protons on the phenyl ring bearing the chlorine atom would typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. Similarly, the protons on the guanidinobenzoate ring would also present as a pair of doublets. The chemical shifts of these protons are influenced by the electron-withdrawing and donating effects of the substituent groups.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester group, the carbon of the guanidinium (B1211019) group, and the various aromatic carbons. The chemical shifts of the carbons directly bonded to the chlorine atom and the ester oxygen would be particularly informative. For instance, in a related compound, 4'-Chloroacetophenone, the carbons of the chlorophenyl ring appear at specific chemical shifts (δ 139.4, 135.3, 129.7, 128.8 ppm), providing a reference for the expected values in this compound. rsc.org
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which can be compared to the calculated theoretical mass to confirm the molecular formula. The mass spectrum of a related compound, 1-(4-Chlorophenyl)guanidine, shows a molecular ion peak corresponding to its molecular weight, and its fragmentation pattern can offer clues to the fragmentation of the larger ester molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band is anticipated for the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include those for the C-O stretching of the ester, the C-N stretching of the guanidinium group, and the C-Cl stretching of the chlorophenyl group. The aromatic C-H stretching and bending vibrations would also be present. The FT-IR spectrum of a similar structure, 4-formylphenyl 4-chlorobenzoate, shows a characteristic ester C=O stretch at 1741.78 cm⁻¹, which serves as a useful comparison.
| Spectroscopic Data for this compound and Related Compounds | |
| Technique | Expected/Observed Features |
| ¹H NMR | Aromatic protons as doublets for both para-substituted rings. |
| ¹³C NMR | Signals for carbonyl, guanidinium, and aromatic carbons. Predicted shifts based on analogs like 4'-Chloroacetophenone. rsc.org |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. Fragmentation pattern reveals structural components. |
| Infrared (IR) Spectroscopy | Strong C=O stretch (ester) around 1720-1740 cm⁻¹, C-O, C-N, and C-Cl stretching bands. |
In Silico Modeling and Computational Chemistry Applications
Computational methods are invaluable for predicting and explaining the biological activity of this compound, guiding further experimental work.
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. An MD simulation of the this compound-serine protease complex would reveal the stability of the docked pose and the flexibility of both the ligand and the protein's active site residues. These simulations can highlight key hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation, providing a more realistic picture of the binding event than static docking poses. Such simulations are crucial for understanding the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of guanidinobenzoate derivatives, a QSAR model could be developed to predict the inhibitory potency based on various molecular descriptors such as electronic properties, hydrophobicity, and steric factors. nih.govnih.gov This can guide the design of new, more potent inhibitors.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. A pharmacophore model for serine protease inhibition by guanidinobenzoates would likely include a positive ionizable feature for the guanidinium group and a hydrophobic region corresponding to the phenyl or chlorophenyl group. nih.gov This model can then be used as a 3D query to search for other novel inhibitor scaffolds in compound databases.
Biochemical and Cell-Based Assay Development and Implementation
Biochemical and cell-based assays are the cornerstone of determining the functional effects of this compound.
Enzyme Inhibition Kinetic Assays for Potency Determination (IC50, Ki)
To quantify the inhibitory potency of this compound against a target enzyme, such as enteropeptidase or trypsin, enzyme inhibition kinetic assays are performed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.
The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. For a series of 4-guanidinobenzoate derivatives targeting enteropeptidase, IC₅₀ values have been reported, demonstrating the utility of this parameter in structure-activity relationship studies. nih.gov For instance, a related dihydrobenzofuran analogue showed a potent IC₅₀ value of 68 nM against enteropeptidase. nih.gov
The inhibition constant (Kᵢ) is a more fundamental measure of an inhibitor's potency and is independent of the substrate concentration. It represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. The determination of Kᵢ allows for a more direct comparison of the potency of different inhibitors. Studies on similar serine protease inhibitors have utilized these kinetic parameters to establish their efficacy.
| Enzyme Inhibition Data for Related 4-Guanidinobenzoate Derivatives | |
| Compound | Enteropeptidase IC₅₀ (nM) |
| (S)-5b (dihydrobenzofuran analogue) | 68 nih.gov |
| 2a | Not explicitly stated, but used as a reference compound. nih.gov |
| 4a | Showed a lower IC₅₀ than 2a. nih.gov |
| 4b | Showed a markedly lower IC₅₀ than 4a. nih.gov |
Reporter Gene Assays for Nuclear Receptor Activity
Reporter gene assays are powerful tools in molecular biology and drug discovery for studying the activity of nuclear receptors. nih.govbenthamopenarchives.com These assays are designed to measure the transcriptional activity of a target nuclear receptor in response to a test compound. While direct studies employing reporter gene assays to specifically assess the effect of this compound on nuclear receptor activity are not prominently available in the reviewed literature, understanding the methodology is key to appreciating its potential application.
A typical reporter gene assay involves introducing a plasmid into cells. This plasmid contains a reporter gene (e.g., luciferase or a fluorescent protein) under the control of a promoter that has a specific hormone response element (HRE). benthamopenarchives.com If a test compound activates the corresponding nuclear receptor, the receptor binds to the HRE and drives the expression of the reporter gene. The resulting signal (light from luciferase or fluorescence) is proportional to the level of nuclear receptor activation. nih.gov
There are two common formats for these assays:
Full-Length Receptor Assays: These utilize a promoter with a response element that is recognized by the complete, endogenous, or exogenously introduced nuclear receptor. This setup allows for the study of the receptor in a more native biological context. benthamopenarchives.com
GAL4 Hybrid Assays: This system uses a two-plasmid approach. One plasmid contains the ligand-binding domain (LBD) of the nuclear receptor of interest fused to the GAL4 DNA-binding domain (DBD). The second plasmid carries a reporter gene downstream of a GAL4 upstream activator sequence (UAS). This method is highly specific as it isolates the ligand-binding event and its direct consequence on transcriptional activation, minimizing interference from other cellular components. benthamopenarchives.com
The table below illustrates the typical components and principles of these reporter gene assay formats.
| Assay Format | Key Components | Principle of Operation | Typical Application |
| Full-Length Receptor Assay | - Plasmid with Reporter Gene (e.g., luciferase) - Promoter with Hormone Response Element (HRE) - Full-length nuclear receptor (endogenous or exogenous) | A ligand activates the nuclear receptor, which then binds to the HRE, initiating the transcription of the reporter gene. The signal produced is proportional to receptor activity. benthamopenarchives.com | Studying receptor signaling in a native cellular context. |
| GAL4 Hybrid Assay | - Plasmid 1: Nuclear Receptor Ligand-Binding Domain (LBD) fused to GAL4 DNA-Binding Domain (DBD) - Plasmid 2: Reporter Gene with upstream GAL4 Upstream Activator Sequence (UAS) | A ligand binds to the LBD, causing the GAL4-DBD-LBD fusion protein to bind to the UAS and activate the transcription of the reporter gene. benthamopenarchives.com | High-throughput screening of compounds for specific interaction with the nuclear receptor LBD. |
These assays are instrumental in identifying and characterizing nuclear receptor modulators. nih.gov Although specific data for this compound is not available, its potential to interact with nuclear receptors could be effectively screened using these established methodologies.
Advanced Probes for Active Site Titration and Mechanistic Studies
Guanidinobenzoate derivatives are well-established as inhibitors of serine proteases, such as trypsin and enteropeptidase. nih.gov They often function as active site titrants, which are compounds that react stoichiometrically with the active site of an enzyme, allowing for the quantification of active enzyme molecules.
4-Nitrophenyl 4-guanidinobenzoate (NPGB), a close analog of this compound, is a classic example of an active site titrant for trypsin. nih.gov These compounds typically work by forming a covalent acyl-enzyme intermediate with the catalytic serine residue in the enzyme's active site. nih.gov The guanidino group plays a crucial role by interacting with the aspartic acid residue in the S1 specificity pocket of trypsin-like proteases, ensuring the inhibitor is correctly positioned for acylation. nih.gov
The general mechanism involves two main steps:
Complex Formation: The inhibitor binds to the enzyme's active site.
Acylation: The catalytic serine attacks the ester carbonyl group of the inhibitor, leading to the formation of a stable acyl-enzyme complex and the release of the leaving group (e.g., p-nitrophenol or 4-chlorophenol).
The release of the chromophoric leaving group can be monitored spectrophotometrically, allowing for the determination of the concentration of active enzyme.
Recent research has focused on developing more sophisticated 4-guanidinobenzoate derivatives as probes to study enzyme mechanisms in greater detail. For instance, modifications to the phenyl ring and the ester group can influence the compound's reactivity and its stability as an inhibitor. Studies on enteropeptidase inhibitors have shown that electron-withdrawing substituents can destabilize the acyl-enzyme intermediate, affecting the inhibitor's dissociation rate. nih.gov
The table below summarizes the characteristics of guanidinobenzoate derivatives as active site probes.
| Compound/Derivative Class | Target Enzyme(s) | Mechanism of Action | Application in Research |
| 4-Nitrophenyl 4-guanidinobenzoate (NPGB) | Trypsin, Sperm Acrosin | Forms a stable acyl-enzyme intermediate with the active site serine, releasing p-nitrophenol. nih.gov | Active site titration to quantify the concentration of active trypsin. |
| Substituted 4-Guanidinobenzoates | Enteropeptidase | Reversible covalent inhibition through the formation of an acyl-enzyme complex. The stability of this complex is influenced by substituents. nih.gov | Mechanistic studies of enzyme inhibition and development of therapeutic inhibitors. nih.gov |
While this compound itself is less documented as a probe than its nitro-substituted counterpart, its structural similarity suggests it would operate through a similar mechanism. The chlorine atom, being an electron-withdrawing group, would influence the electrophilicity of the carbonyl carbon and the stability of the resulting acyl-enzyme intermediate. Detailed kinetic studies using such analogs provide invaluable insights into the enzyme's catalytic mechanism and the nature of the transition state.
Future Trajectories and Unexplored Avenues in 4 Chlorophenyl 4 Guanidinobenzoate Research
Strategic Expansion of Target Landscape for Guanidinobenzoate Derivatives
The therapeutic potential of guanidinobenzoate derivatives is expanding beyond their initial applications. Originally recognized as inhibitors of certain trypsin-like serine proteases, research now suggests a wider range of targets. A notable example is the investigation of these compounds as enteropeptidase inhibitors for the treatment of obesity. nih.gov Enteropeptidase plays a crucial role in protein digestion, and its inhibition is a promising strategy for managing metabolic disorders.
This strategic shift is supported by the success of other 4-guanidinobenzoate analogues. For instance, camostat, an inhibitor of trypsin-like serine proteases, has been shown to inhibit enteropeptidase activity and lead to weight loss in diet-induced obese mice. nih.gov Similarly, the derivative SCO-792 has demonstrated significant body weight reduction in preclinical models. nih.gov These findings encourage the exploration of a broader spectrum of serine proteases and related enzymes as potential targets for this class of compounds, moving beyond a single-target approach to a more diversified therapeutic landscape. The core structure of 4-guanidinobenzoate serves as a versatile scaffold for developing inhibitors against various enzymes involved in metabolic and digestive processes.
Innovations in Rational Compound Design and Lead Optimization
Advances in medicinal chemistry and computational modeling are driving innovations in the design and optimization of guanidinobenzoate derivatives. patsnap.com The process of lead optimization aims to transform a biologically active compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comijddd.com
A key strategy involves establishing a clear Structure-Activity Relationship (SAR), which examines how modifications to a molecule's chemical structure affect its biological activity. patsnap.com For guanidinobenzoate derivatives, research has focused on modifying the ester moiety to improve stability without sacrificing inhibitory potency. nih.gov For example, reducing the electron-withdrawing effect of adjacent chemical groups can enhance the stability of the ester bond, which is crucial for the compound's mechanism of action as a reversible covalent inhibitor. nih.gov
Modern rational drug design techniques, including molecular docking and virtual screening, allow for the rapid assessment of numerous potential analogs, saving time and resources. patsnap.comnih.gov These computational methods help predict how structural changes will influence the compound's interaction with its target enzyme. patsnap.com Other medicinal chemistry techniques being employed include:
Bioisosteric Replacement: Substituting a functional group with a chemically similar one to improve biological activity or pharmacokinetics. patsnap.com
Scaffold Hopping: Altering the core structure of the molecule while preserving essential functional groups to discover novel compounds with better properties. patsnap.com
Conformational Constraint: Modifying the molecule to lock it into a more active conformation. patsnap.com
This iterative cycle of designing, synthesizing, and testing new analogs is essential for refining lead compounds like 4-chlorophenyl 4-guanidinobenzoate into effective therapeutic agents. patsnap.com
| Lead Optimization Strategy | Description | Application to Guanidinobenzoate Derivatives |
| Structure-Activity Relationship (SAR) Analysis | Studies the link between chemical structure and biological activity to guide modifications. patsnap.com | Identifying key functional groups responsible for enteropeptidase inhibition and modifying them to enhance potency and selectivity. nih.govpatsnap.com |
| Reversible Covalent Inhibition | Designing compounds that form a temporary covalent bond with the target enzyme, prolonging their inhibitory effect. nih.gov | Optimizing the guanidinobenzoate structure to accelerate the formation of the acyl-enzyme complex and slow its release. nih.gov |
| Improving Aqueous Stability | Modifying the compound's structure to increase its stability in an aqueous environment without losing activity. nih.gov | Reducing the electron-withdrawing effect on the ester moiety to prevent premature degradation in the digestive tract. nih.gov |
| Computational Modeling | Using techniques like molecular docking and QSAR to predict the effects of structural modifications on target interaction. patsnap.com | Virtually screening new analogs to prioritize candidates for synthesis and experimental testing. patsnap.com |
Methodological Advancements in Preclinical Compound Evaluation
The pathway to clinical application for any new therapeutic agent is paved with rigorous preclinical testing to establish efficacy and safety. nih.gov For compounds like this compound, which may be developed for various applications, including topical treatments, advanced preclinical evaluation methods are critical.
A modern methodological pipeline for preclinical assessment involves a multi-step process. nih.gov For instance, in the context of topical agents, initial testing often utilizes ex vivo models to measure key parameters like ciliotoxicity, ensuring the compound does not harm essential physiological functions. nih.gov Agents that prove effective and non-toxic in these initial screens can then proceed to more complex in vivo animal models for further investigation. nih.gov This structured approach ensures that only the most promising and safest candidates advance, optimizing the use of resources and accelerating the development timeline. Such systematic evaluation is essential for validating the therapeutic potential of novel guanidinobenzoate derivatives.
Integration of Omics Technologies in Mechanistic Discovery
Understanding the precise molecular mechanisms by which a drug candidate exerts its effects is a cornerstone of modern pharmacology. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of a compound's biological impact. nih.gov
Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) provide a framework for integrating these complex datasets with existing biological knowledge. nih.gov This approach allows researchers to move beyond observing individual molecular changes to constructing comprehensive mechanistic hypotheses. nih.gov For example, by analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in tissues treated with a guanidinobenzoate derivative, scientists can identify the specific signaling and regulatory networks being modulated. nih.gov
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 4-Chlorophenyl 4-guanidinobenzoate?
Synthesis typically involves coupling 4-chlorophenyl groups with guanidinobenzoate moieties under controlled anhydrous conditions. A reported procedure includes reacting 4-guanidinobenzoic acid with 4-chlorophenol derivatives using carbodiimide-based coupling agents. Characterization relies on 1H NMR spectroscopy (e.g., δ 7.75 ppm for aromatic protons) and mass spectrometry (observed [M+H]+ at m/z 290.1) to confirm molecular identity and purity . For structural validation, computational tools like Gaussian or ORCA can optimize 3D geometries and compare experimental vs. calculated spectral data.
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ P95 respirators (US) or P1-rated masks (EU) .
- Ventilation: Work in a fume hood to minimize inhalation risks.
- Storage: Store at −20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or degradation .
- Waste Disposal: Neutralize with mild acids/bases before disposal, adhering to institutional guidelines for halogenated organics .
Advanced: How can researchers investigate the inhibitory mechanism of this compound against enteropeptidase?
A methodological approach includes:
- Enzyme Kinetics: Perform in vitro assays using fluorogenic substrates (e.g., Gly-Asp-Asp-Asp-↓-Lys-AMC) to measure inhibition constants (Kᵢ) under varying pH and temperature conditions.
- Reversible Covalent Binding Studies: Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to monitor time-dependent inhibition and binding thermodynamics .
- Structural Analysis: Conduct X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify interactions between the guanidinium group and the enzyme’s catalytic triad (e.g., Ser-195 in trypsin-like proteases) .
Advanced: How can contradictions in physicochemical data (e.g., solubility, stability) be resolved during experimental design?
Discrepancies in reported properties (e.g., solubility in aqueous buffers) require:
- Reproducibility Checks: Validate data across multiple labs using standardized buffers (e.g., PBS at pH 7.4) and controlled humidity .
- Advanced Analytical Techniques: Employ dynamic light scattering (DLS) to assess aggregation or HPLC-MS to detect degradation products under stress conditions (e.g., 40°C for 48 hours) .
- Computational Predictors: Use COSMO-RS or LogP calculators to estimate partition coefficients and solubility limits when experimental data are lacking .
Advanced: What strategies are effective for optimizing the structure-activity relationship (SAR) of this compound derivatives?
To enhance inhibitory potency or selectivity:
- Substituent Screening: Synthesize analogs with varied substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) and evaluate IC₅₀ values against target enzymes .
- Pharmacophore Modeling: Use MOE or Schrödinger Suite to map essential interactions (e.g., hydrogen bonding via guanidinium) and guide scaffold modifications .
- ADMET Profiling: Predict metabolic stability (e.g., CYP450 interactions) and toxicity (e.g., Ames test in silico) to prioritize candidates with favorable pharmacokinetics .
Basic: How should researchers address the lack of physicochemical data (e.g., logP, melting point) for this compound?
- Experimental Determination: Perform differential scanning calorimetry (DSC) for melting points and shake-flask method for logP measurements .
- Literature Cross-Referencing: Compare data from structurally similar compounds (e.g., 4-chlorophenyl esters) to derive approximate values .
- Database Mining: Use PubChem or Reaxys to collate fragment-based data and extrapolate via group-contribution methods .
Advanced: What in silico tools are recommended for predicting the metabolic pathways of this compound?
- CYP450 Metabolism Prediction: Use StarDrop or MetaPrint2D to identify potential oxidation sites (e.g., para-chlorophenyl ring) .
- Metabolite Identification: Simulate phase I/II metabolism with GLORYx or SwissADME to predict glucuronidation or sulfation sites .
- Toxicity Risk Assessment: Apply ProTox-II or LAZAR to flag mutagenicity risks linked to aromatic amines or nitro groups .
Basic: How can researchers validate the purity of this compound batches?
- Chromatographic Methods: Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is typical for biological assays .
- Elemental Analysis: Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
- TLC Monitoring: Use silica gel plates (ethyl acetate/hexane, 1:1) to detect unreacted starting materials .
Advanced: How to design a robust experimental protocol for assessing off-target effects of this compound?
- Panel Screening: Test against a panel of proteases (e.g., thrombin, kallikrein) to evaluate selectivity .
- Cellular Assays: Use HEK293 or HepG2 cells to measure cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) .
- CRISPR-Cas9 Knockouts: Generate enzyme-deficient cell lines to confirm target-specific effects .
Advanced: What computational approaches are suitable for resolving spectral data contradictions (e.g., NMR shifts)?
- Density Functional Theory (DFT): Calculate theoretical NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p) ) and compare with experimental data .
- Machine Learning Models: Train algorithms on PubChem datasets to predict shifts for novel analogs .
- Solvent Effects Modeling: Incorporate PCM solvation models to account for solvent-induced shifts in DMSO or CDCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
